tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC15887484
Molecular Formula: C17H16BrF2N3O2
Molecular Weight: 412.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16BrF2N3O2 |
|---|---|
| Molecular Weight | 412.2 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H16BrF2N3O2/c1-17(2,3)25-16(24)23(4)11-6-10(19)13(20)12-9-5-8(18)7-21-15(9)22-14(11)12/h5-7H,1-4H3,(H,21,22) |
| Standard InChI Key | OGLOBTOVZPYKAC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=C2C=C(C=N3)Br)F)F |
Introduction
tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound with a molecular formula of C17H16BrF2N3O2 and a molecular weight of approximately 412.2 g/mol . This compound belongs to the pyridoindole class, which is known for its diverse biological activities. The presence of a tert-butyl group, a methyl carbamate moiety, and multiple halogen and fluorine substituents on the pyridoindole core contributes to its unique chemical properties and potential applications in medicinal chemistry.
Synthesis and Chemical Behavior
The synthesis of tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps, including the formation of the pyridoindole core and the introduction of the carbamate group. The specific conditions for these reactions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
The chemical behavior of this compound can be analyzed through various types of reactions, including nucleophilic substitution and electrophilic addition reactions. These reactions are significant for modifying the compound for specific applications in drug development.
Potential Applications
Given its structural features, tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has potential applications in medicinal chemistry. The presence of halogens and fluorine atoms in its structure suggests that it could be used as an intermediate in the synthesis of pharmaceuticals, where these substituents can influence the compound's reactivity and biological activity.
Comparison with Similar Compounds
Other compounds in the pyridoindole class, such as tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate and tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate, share structural similarities but differ in their halogenation patterns. These variations can affect their chemical behavior and biological activity, making each compound unique for further research and application.
| Compound | Key Features | Unique Aspects |
|---|---|---|
| tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate | Bromine and fluorine substituents | No chlorination; specific reactivity profile |
| tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate | Bromine, chlorine, and fluorine substituents | Presence of chlorine; different reactivity profile |
| tert-Butyl (3-bromo-4,5-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate | Bromine, dichlorination, and fluorine substituents | Multiple chlorinations; potential for diverse biological activities |
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